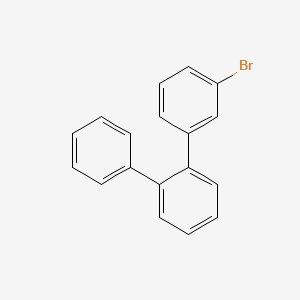

1-bromo-3-(2-phenylphenyl)benzene

Overview

Description

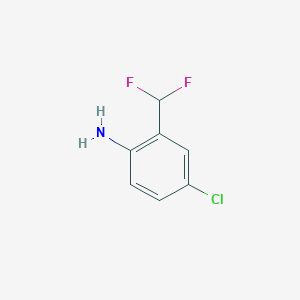

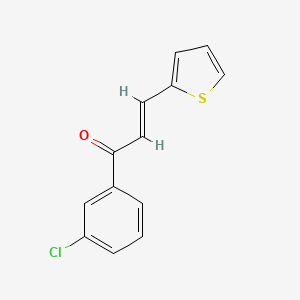

3-Bromo-1,1’:2’,1’‘-terphenyl, with the molecular formula C18H13Br, has an average mass of 309.200 Da and a monoisotopic mass of 308.020050 Da . It is also known by other names such as 3- (3-bromophenyl)-1,1’-biphenyl, 3-bromo-3’-phenylbiphenyl, and 3-Bromo-m-terphenyl .

Molecular Structure Analysis

The molecular structure of 3-Bromo-1,1’:2’,1’'-terphenyl consists of a bromine atom attached to a terphenyl group . Terphenyls are polycyclic aromatic hydrocarbons made up of three connected phenyl rings. In this case, the bromine atom is attached to the third carbon atom in the central phenyl ring .Physical and Chemical Properties Analysis

3-Bromo-1,1’:2’,1’'-terphenyl has a molecular weight of 309.21 . It can exist in various physical forms such as liquid, solid, semi-solid, or lump . The compound is stored in a sealed container in a dry room at room temperature .Scientific Research Applications

Functionalization of Terphenyl Moieties

3-Bromo-1,1':2',1''-terphenyl is involved in the synthesis and characterization of derivatives used for functionalization processes. One study explored the synthesis of ipso-functionalized derivatives of bulky terphenyl groups, leading to the development of primary alcohols, bromo derivatives, and terphenyl formates. These compounds show potential in various chemical reactions and structural modifications (Stanciu et al., 2006).

Cycloaddition Reactions

In cycloaddition reactions, 3-Bromo-1,1':2',1''-terphenyl plays a role in the synthesis of complex molecular structures. For instance, 1-Bromo-2-phenylcyclopropene underwent dimerization to generate dibromo-diphenyltricyclo compounds, leading to the synthesis of o-terphenyl derivatives. This indicates its utility in creating intricate chemical structures via cycloaddition reactions (Lee et al., 2009).

Nanoparticle Fluorescence

In the field of nanotechnology, 3-Bromo-1,1':2',1''-terphenyl derivatives have been used to create enhanced brightness, emission-tuned nanoparticles. These nanoparticles, developed from polyfluorene building blocks, exhibit bright fluorescence emissions. Such properties are crucial in applications like bio-imaging and optoelectronics (Fischer et al., 2013).

Synthesis of Benzimidazoles

In organic chemistry, the compound is utilized in the synthesis of benzimidazoles. o-Bromophenyl isocyanide reacts with primary amines to afford these benzimidazoles, indicating the compound's versatility in synthesizing heterocyclic compounds (Lygin & Meijere, 2009).

Thermotropic Dendrimers

3-Bromo-1,1':2',1''-terphenyl is also involved in the creation of thermotropic dendrimers. These dendrimers, synthesized from specific monomers like bromo-terphenyl, are studied for their phase-transfer catalysis and potential in creating hyperbranched polymers (Percec et al., 1994).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid and can cause skin corrosion/irritation and serious eye damage/eye irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Properties

IUPAC Name |

1-bromo-3-(2-phenylphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Br/c19-16-10-6-9-15(13-16)18-12-5-4-11-17(18)14-7-2-1-3-8-14/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OONJSZCSHQXENF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 2-methyl-3-{[3-(morpholin-4-yl)propyl]amino}propanoate](/img/structure/B3091977.png)

![[1-(3-Ethoxypropyl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol](/img/structure/B3091983.png)

![5-Chloro-3-{[3-(trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazole](/img/structure/B3091988.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-(dimethylamino)cyclohexyl]urea](/img/structure/B3092000.png)

![(3R)-1-[(4-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B3092043.png)